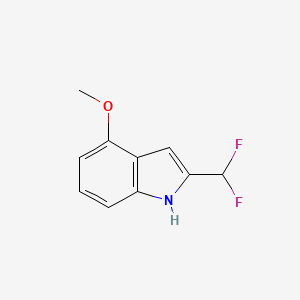

2-(Difluoromethyl)-4-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9F2NO |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-methoxy-1H-indole |

InChI |

InChI=1S/C10H9F2NO/c1-14-9-4-2-3-7-6(9)5-8(13-7)10(11)12/h2-5,10,13H,1H3 |

InChI Key |

PYOCKRHEKHVFRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(F)F |

Origin of Product |

United States |

Iii. Mechanistic Investigations of 2 Difluoromethyl 4 Methoxy 1h Indole Formation and Reactions

Reaction Mechanisms in Methoxy-Activated Indole (B1671886) Synthesis

The presence of a methoxy (B1213986) group on the indole ring significantly influences its reactivity, primarily through electronic effects that activate the aromatic system. chim.itulakbim.gov.tr This activation is a cornerstone of many synthetic strategies, impacting the mechanism and outcome of cyclization and functionalization reactions. chim.itulakbim.gov.tr The electron-donating nature of the methoxy substituent enhances the nucleophilicity of the indole core, facilitating electrophilic attack and directing the regiochemical course of the reaction. ulakbim.gov.tr

One of the most classic and widely used methods for indole synthesis, the Fischer indole synthesis, is profoundly affected by such substituents. nih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.gov For a substrate like a 4-methoxyphenylhydrazone, the methoxy group activates the benzene (B151609) ring, influencing the chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement that is central to the mechanism. However, studies on 2-methoxyphenylhydrazones have revealed that the position of the methoxy group can lead to "abnormal" products, where cyclization occurs on the same side as the substituent, a deviation from the expected pathway. nih.gov This highlights the directing power of the methoxy group, which can stabilize cationic intermediates and influence the choice of cyclization pathway. nih.gov

Beyond the Fischer synthesis, other classical methods like the Bischler, Madelung, and Reissert syntheses are also employed for constructing methoxy-activated indoles. chim.ityoutube.com In each case, the methoxy group plays a crucial role in modulating the electron density of the precursors, thereby affecting the conditions required and the efficiency of the key bond-forming steps, which can include intramolecular condensation, cyclization, and reductive cyclization processes. youtube.com

Elucidating the Mechanisms of Difluoromethylation Reactions on Indoles

Introducing the difluoromethyl group onto the indole nucleus can be achieved through several mechanistic avenues. The choice of reagents and catalysts dictates whether the reaction proceeds via radical species, organometallic catalytic cycles, or carbene intermediates.

Radical difluoromethylation offers a direct method for forming C-CF2H bonds. A common strategy involves the generation of a difluoromethyl radical (•CF2H), which is then trapped by the electron-rich indole ring. Silver-mediated protocols, for instance, can utilize (trimethylsilyl)difluoromethane (TMSCF₂H) as the difluoromethyl source. nih.gov In such a system, an oxidant initiates the formation of the •CF2H radical, which subsequently adds to the indole. This approach provides a versatile platform for the difluoromethylation of a wide array of substrates. nih.gov The regioselectivity of the radical addition is governed by the inherent reactivity of the indole nucleus, with functionalization often favoring the most nucleophilic positions.

Transition metal catalysis provides a powerful and versatile toolkit for the precise functionalization of indoles. rsc.org Metals such as palladium, rhodium, cobalt, and copper are frequently used to catalyze C-H activation and cross-coupling reactions. rsc.orgmdpi.com The catalytic cycles for these transformations, while varying in specific detail, generally follow a sequence of fundamental organometallic steps.

A representative catalytic cycle, for example in a palladium-catalyzed process, might begin with the coordination of the catalyst to the indole. mdpi.comnih.gov This is often followed by a turnover-limiting step such as C-H activation or oxidative addition. nih.gov In many modern methods, a directing group on the indole nitrogen is used to guide the metal to a specific C-H bond, ensuring high regioselectivity. nih.gov For instance, a Rh(I) catalyzed functionalization may proceed via the nucleophilic addition of the indole to the metal complex, forming a metalated indole intermediate. nih.gov Subsequent steps can include migratory insertion of a coupling partner and, finally, reductive elimination to release the functionalized indole product and regenerate the active catalyst. nih.gov

A notable example is the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the vicinal difunctionalization of indoles. nih.gov Mechanistic studies, supported by computational analysis, reveal that the cycle proceeds through an aryl-norbornyl-palladacycle (ANP) intermediate, with the specific norbornene ligand playing a crucial role in accelerating the turnover-limiting oxidative addition step. nih.gov

Table 1: Examples of Catalytic Systems for Indole Functionalization

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Mechanistic Feature | Selectivity | Reference |

| Pd(OAc)₂ | Norbornene (NBE) | Vicinal Di-carbo-functionalization | Formation of Aryl-Norbornyl-Palladacycle (ANP) | C2/C3 Regioselective | nih.gov |

| [Rh(cod)Cl]₂ | AgSbF₆ | C-H Functionalization / Translocation | 1,2-Acyl Migration | Catalyst-controlled C2 vs. C3 | nih.gov |

| [Cp*RhCl₂]₂ | AgSbF₆ | C-C / C-N Coupling | C-H Activation / Electrophilic Addition | C2/C7 Selective | acs.org |

| Cu(I) | - | Cycloisomerization | 6-endo-dig Cycloaddition / Redox Cascade | Spirocyclization at C2 | acs.org |

Difluorocarbene (:CF₂), a highly reactive intermediate, offers unique pathways for the synthesis and functionalization of indole-related structures. chinesechemsoc.org It can be generated from various precursors, such as trimethylsilyl (B98337) bromodifluoroacetate (TMSCF₂Br) or 3,3-diphenyl-3H-diazirine (PDFA). chinesechemsoc.orgacs.org One of its key roles is as a carbonyl surrogate, which has been exploited in palladium-catalyzed reactions to construct the indole ring itself. organic-chemistry.org

In other transformations, difluorocarbene can react directly with functional groups on a pre-formed ring. For example, the reaction of :CF₂ with 2-aminoarylketones can lead to 3-fluorinated oxindoles. chinesechemsoc.org Mechanistic experiments and DFT calculations suggest this transformation does not proceed via simple difluoromethylation but through a complex atom recombination process involving the formation of an indole epoxide intermediate, which then undergoes rearrangement. chinesechemsoc.org Another significant pathway involves the interaction of difluorocarbene with a transition metal catalyst. The migratory insertion of :CF₂ into a metal-carbon bond, such as a C-Cu bond, has been identified as a key step in certain copper-catalyzed difluorination reactions. acs.orgresearchgate.net This forms a metal-difluorocarbene complex that can participate in subsequent coupling steps. acs.org

Regioselectivity and Stereoselectivity Control in the Synthesis of Functionalized Indoles

Achieving high levels of regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex molecules like functionalized indoles. mdpi.com The outcome of a reaction is dictated by a combination of factors, including the inherent electronic properties of the substrate, the choice of catalyst and ligands, reaction conditions, and the use of directing groups. nih.govnih.gov

The 4-methoxy group in the target compound is a powerful electron-donating group that inherently directs electrophilic substitution towards activated positions of the indole nucleus. However, for more precise control, particularly in C-H functionalization, chemists rely on other strategies. bohrium.com Directing groups temporarily installed on the indole nitrogen can chelate to a transition metal center, positioning it in close proximity to a specific C-H bond (e.g., at C2 or C7), thereby ensuring the reaction occurs exclusively at that site. nih.gov

Furthermore, the catalyst system itself can be used to switch selectivity. It has been shown that by choosing different rhodium and silver co-catalysts, the functionalization of a 3-carboxamide indole can be directed to either the C2 position or, via a translocation of the amide group, to the C3 position. nih.gov

Theoretical studies have provided general rules for predicting regioselectivity in transition-metal-catalyzed C-H functionalization. nih.gov A key finding is that the rate-determining step of the catalytic cycle often dictates the site of reaction. nih.gov If C-H bond activation is the rate-limiting step, functionalization tends to occur on the benzene ring (C4 or C7). nih.gov Conversely, if a subsequent step in the cycle is rate-limiting, functionalization is often favored at the more nucleophilic C2 position of the pyrrole (B145914) ring. nih.gov This predictive framework is invaluable for rationally designing synthetic routes to specifically substituted indoles. nih.govnih.govbeilstein-journals.org

Theoretical and Computational Chemistry for Mechanistic Elucidation

Modern mechanistic investigations increasingly rely on theoretical and computational chemistry to complement experimental findings. rsc.org Techniques such as Density Functional Theory (DFT) have become indispensable tools for mapping the potential energy surfaces of complex reaction pathways. chinesechemsoc.orgnih.gov

By calculating the energies of reactants, products, and, crucially, the transition states and intermediates that connect them, researchers can construct a detailed energy profile for a proposed mechanism. nih.gov This allows for the identification of the most energetically favorable pathway, providing a rationale for experimentally observed outcomes like yield and selectivity. nih.gov

For example, DFT calculations have been used to:

Elucidate reaction pathways: In the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones and a difluorocarbene source, DFT calculations mapped a complex rearrangement involving an epoxide intermediate, ruling out simpler, more intuitive mechanisms. chinesechemsoc.org

Explain regioselectivity: Computational studies have been central to establishing the general rules that govern regioselectivity in the transition-metal-catalyzed C-H functionalization of indoles by comparing the energy barriers for activation at different positions (C2, C3, C4, etc.). nih.gov

Clarify the role of catalysts and ligands: In the Pd/NBE-catalyzed difunctionalization of indoles, computational results revealed the specific role of the norbornene ligand in lowering the energy barrier of the turnover-limiting oxidative addition step. nih.gov

The synergy between experimental and computational chemistry provides a much deeper and more quantitative understanding of reaction mechanisms than either approach could alone, accelerating the development of new and more efficient synthetic methods.

Table 2: Application of Computational Methods in Mechanistic Studies of Indole Reactions

| System Studied | Computational Method | Key Mechanistic Insight | Reference |

| Difluorocarbene with 2-aminoarylketones | DFT | Confirmed an atom recombination pathway via an epoxide intermediate and subsequent 1,2-fluorine shift. | chinesechemsoc.org |

| Pd/NBE-catalyzed indole difunctionalization | DFT (M06/B3LYP-D3) | Identified oxidative addition as the turnover-limiting step and quantified the role of the NBE ligand in accelerating it. | nih.gov |

| Regioselectivity of transition-metal-catalyzed C-H functionalization | DFT | Established general rules linking the rate-determining step to the site of functionalization (C2 vs. C4/C7). | nih.gov |

Iv. Reactivity and Derivatization of 2 Difluoromethyl 4 Methoxy 1h Indole

Chemical Reactivity Profiles of Difluoromethylated Indoles

The presence of both a deactivating and an activating group on the indole (B1671886) scaffold establishes a complex reactivity landscape. Understanding the individual contribution of each substituent is key to predicting the molecule's behavior in chemical reactions.

The difluoromethyl (CHF₂) group at the C2 position exerts a strong electron-withdrawing effect on the indole ring system. This has several significant consequences for the molecule's reactivity:

Deactivation of the Pyrrole (B145914) Ring : The C2 position is part of the electron-rich pyrrole ring, which is typically the primary site for electrophilic attack in indoles (most often at C3). The powerful inductive-withdrawing nature of the CHF₂ group significantly reduces the electron density of this ring. Consequently, the pyrrole moiety, particularly the C3 position, is substantially deactivated towards electrophilic substitution.

Increased N-H Acidity : The electron-withdrawing effect of the C2-substituent increases the acidity of the proton on the indole nitrogen (N-1). This makes deprotonation with a suitable base more facile, which is a key step in many N-functionalization reactions. Research on the N-difluoromethylation of various indole derivatives highlights that introducing an electron-withdrawing group at the C2 position can enhance the acidity of the N-H bond, thereby avoiding competitive reactions at the C3 position. acs.org

Regioselective Control : By deactivating the pyrrole ring, the CHF₂ group effectively directs reactivity towards other parts of the molecule, namely the indole nitrogen and the benzene (B151609) ring. This effect is crucial for achieving site-selective derivatization. Efficient protocols for the C2-difluoromethylation of indoles have been developed using reagents like sodium difluoromethylsulfinate, underscoring the ability to selectively introduce this group. rsc.org

In contrast to the difluoromethyl group, the methoxy (B1213986) (OCH₃) group at the C4 position is a classic electron-donating group. Its influence is primarily exerted through the resonance effect (+M), with a minor inductive-withdrawing effect (-I).

Activation of the Benzene Ring : The methoxy group donates electron density to the benzene portion of the indole core, activating it towards electrophilic aromatic substitution. Methoxy-activated indoles are known to exhibit enhanced reactivity. nih.gov

Directing Effects : As an ortho-, para-director, the C4-methoxy group directs incoming electrophiles primarily to the C5 and C7 positions. The C3 position is also para to the methoxy group, but as noted previously, this position is strongly deactivated by the adjacent CHF₂ group. Therefore, electrophilic attack is most likely to occur on the carbocyclic ring at the C7 position, which is ortho to the methoxy group and avoids steric hindrance from the C5 position. Studies on 4-methoxyindole (B31235) derivatives in electrophilic substitution reactions have shown product formation at various positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. nih.gov

Functionalization Strategies at the Indole Nitrogen (N-1 Position)

The N-1 position of the indole ring is a common site for derivatization to modify the molecule's properties. The enhanced acidity of the N-H proton in 2-(difluoromethyl)-4-methoxy-1H-indole facilitates these reactions. The typical strategy involves deprotonation with a base followed by reaction with an electrophile.

Common N-functionalization reactions include:

N-Alkylation : Introduction of alkyl groups using alkyl halides or sulfates.

N-Arylation : Introduction of aryl groups, often via copper- or palladium-catalyzed cross-coupling reactions.

N-Acylation : Introduction of acyl groups using acid chlorides or anhydrides.

N-Sulfonylation : Introduction of sulfonyl groups, commonly for protection of the indole nitrogen.

Studies on the N-difluoromethylation of substituted indoles using chlorodifluoromethane (B1668795) (Freon-22) demonstrate a viable pathway for functionalizing the nitrogen atom on similar scaffolds. researchgate.net For instance, 5-methoxyindole (B15748) can be converted to N-difluoromethyl-5-methoxyindole. researchgate.net A similar strategy could be applied to introduce other groups onto the nitrogen of this compound.

Table 1: Representative Conditions for N-Alkylation of Substituted Indoles

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Indole-2-carbonitrile | Propargyl bromide | NaH | DMF | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75% | nih.gov |

This table presents data for analogous compounds to illustrate potential reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Indole Core

Electrophilic attack on the this compound core is a regiochemical challenge governed by the competing effects of the two substituents.

Pyrrole Ring (C3) : Strongly deactivated by the C2-CHF₂ group. Electrophilic attack here is highly unlikely.

Benzene Ring (C4, C5, C6, C7) : Activated by the C4-OCH₃ group.

C5-Position : Para to the activating OCH₃ group, making it electronically favorable.

C7-Position : Ortho to the activating OCH₃ group, also electronically favorable.

C6-Position : Meta to the OCH₃ group, less favored electronically.

The final regiochemical outcome depends on the specific electrophile and reaction conditions, but substitution is predominantly expected on the benzene ring. The C7 position is often favored in 4-substituted indoles to avoid potential steric interactions at the C5 position. Research on the electrophilic substitution of various indole derivatives confirms that the site of attack is highly dependent on the existing substitution pattern. nih.gov

Cross-Coupling Reactions for Further Functionalization of the Indole Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the indole scaffold. nih.govnih.gov To utilize these methods for this compound, a halogenated precursor is typically required (e.g., bromo- or iodo-substituted). Given the directing effects discussed, a 7-halo-2-(difluoromethyl)-4-methoxy-1H-indole would be a versatile intermediate.

Common cross-coupling strategies applicable to the indole scaffold include:

Suzuki Coupling : Reaction of a halo-indole with a boronic acid or ester to form a C-C bond.

Heck Coupling : Reaction of a halo-indole with an alkene to form a C-C bond.

Sonogashira Coupling : Reaction of a halo-indole with a terminal alkyne to form a C-C bond. nih.govnih.gov

Buchwald-Hartwig Amination : Reaction of a halo-indole with an amine to form a C-N bond.

Studies have reported the successful Pd(0)-catalyzed cross-coupling of methoxy-substituted indolylzinc chlorides with 2-halopyridines, demonstrating the feasibility of such reactions on related structures. arkat-usa.org

Table 2: Examples of Cross-Coupling Reactions on Substituted Indoles

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Suzuki | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 85% | nih.gov |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)₂, n-Bu₄NCl, KOAc, DMF | 1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 92% | nih.gov |

This table provides examples from the literature on different indole cores to illustrate the utility of cross-coupling reactions.

Transformations and Modifications of the Difluoromethyl Group

The difluoromethyl group is known for its high chemical stability, which is a primary reason for its incorporation into bioactive molecules. Direct chemical transformation of the CHF₂ group is challenging and typically requires harsh conditions.

However, some reactions involving fluorinated groups have been reported in the literature, suggesting potential, albeit limited, pathways for modification:

Radical Reactions : The difluoromethyl radical (•CHF₂) can be generated from suitable precursors and participate in radical reactions. Studies on the radical isonitrile insertion to form 6-(difluoromethyl)phenanthridines showcase the reactivity of this radical species. acs.org

Conversion to Difluorovinyl Groups : Under specific palladium-catalyzed conditions, C-H functionalization followed by β-fluoride elimination can lead to the formation of gem-difluoro olefins from trifluoromethyl precursors. nih.gov While not a direct transformation of a CHF₂ group, it highlights advanced transformations of fluorinated moieties on aromatic systems.

For most synthetic applications involving this compound, the difluoromethyl group would be considered a stable spectator group, with chemical modifications occurring at other sites on the indole ring.

Derivatizations of Hydroxydifluoromethylated Indole Intermediates

The primary site for derivatization on the 1-(4-methoxy-1H-indol-2-yl)-2,2-difluoroethanol intermediate is the hydroxyl group of the 2,2-difluoroethanol (B47519) substituent. This alcohol functionality can potentially undergo a variety of transformations to introduce new chemical entities.

Table 1: Plausible Derivatization Reactions of 1-(4-methoxy-1H-indol-2-yl)-2,2-difluoroethanol

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | Mild oxidizing agents (e.g., Dess-Martin periodinane, PCC) in an appropriate solvent (e.g., CH₂Cl₂) at room temperature. | 2-(difluoroacetyl)-4-methoxy-1H-indole |

| Etherification | A base (e.g., NaH) followed by an alkyl halide (e.g., CH₃I) in a polar aprotic solvent (e.g., THF or DMF). | 2-(1-alkoxy-2,2-difluoroethyl)-4-methoxy-1H-indole |

| Esterification | An acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a non-protic solvent. | 1-(4-methoxy-1H-indol-2-yl)-2,2-difluoroethyl ester |

| Dehydration | Strong acid catalyst (e.g., H₂SO₄ or P₂O₅) with heating. | 2-(2,2-difluorovinyl)-4-methoxy-1H-indole |

Detailed Research Findings:

As of the latest literature review, specific studies detailing the successful derivatization of 1-(4-methoxy-1H-indol-2-yl)-2,2-difluoroethanol are not present in publicly accessible scientific databases. The reactivity of the hydroxydifluoromethyl group attached to the C2 position of the indole ring, in combination with the C4-methoxy substituent, presents a unique chemical environment. The electron-donating nature of the methoxy group at the C4-position can influence the reactivity of the indole ring itself, potentially competing with reactions at the side chain.

Furthermore, the strong electron-withdrawing effect of the difluoromethyl group can impact the nucleophilicity of the adjacent hydroxyl group, possibly requiring more forcing reaction conditions for transformations like etherification and esterification compared to their non-fluorinated counterparts.

The oxidation of the secondary alcohol to a ketone, yielding 2-(difluoroacetyl)-4-methoxy-1H-indole, is a theoretically straightforward transformation. This resulting ketone would be a valuable intermediate for further C-C bond-forming reactions, such as aldol (B89426) condensations or Grignard additions, to create more complex molecular architectures.

Dehydration of the alcohol to form the corresponding vinylindole is another potential pathway. However, the stability of the resulting 2-(2,2-difluorovinyl)-4-methoxy-1H-indole would need to be considered, as vinylindoles can be prone to polymerization or other subsequent reactions.

While direct experimental data is lacking, the field of indole chemistry is rich with examples of functional group transformations. For instance, palladium-catalyzed cross-coupling reactions are widely employed for the derivatization of haloindoles, and it is conceivable that if the hydroxyl group of the intermediate were converted to a suitable leaving group (e.g., a triflate or tosylate), it could participate in such coupling reactions. nih.govcombichemistry.comresearchgate.net However, this remains a speculative pathway without direct experimental validation for this specific substrate.

V. Advanced Analytical Characterization Techniques in Indole Research

Spectroscopic Methodologies for Structural Elucidation

The precise identification and structural confirmation of 2-(Difluoromethyl)-4-methoxy-1H-indole are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique and complementary information essential for an unambiguous assignment of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) within the molecule, revealing how atoms are connected and arranged in three-dimensional space.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole (B1671886) ring, the proton of the difluoromethyl group, the methoxy (B1213986) group protons, and the N-H proton of the indole.

The difluoromethyl proton (-CHF₂) typically appears as a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons would exhibit splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons, providing crucial information about the substitution pattern on the benzene (B151609) portion of the indole ring. The methoxy group protons (-OCH₃) would present as a sharp singlet, while the indole N-H proton often appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~8.20 | br s | - | N-H (Indole) |

| ~7.20 - 6.60 | m | - | Aromatic-H |

| ~6.80 | t | ~56.0 | CHF₂ |

| ~6.50 | s | - | C3-H (Indole) |

| ~3.90 | s | - | OCH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon of the difluoromethyl group is particularly noteworthy, appearing as a triplet due to one-bond coupling with the two fluorine atoms.

The spectrum would also show signals for the nine other carbons, including the eight carbons of the 4-methoxyindole (B31235) core and the single carbon of the methoxy group. The chemical shifts of the aromatic carbons confirm the substitution pattern and the electronic environment across the indole ring system.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~155.0 | s | - | C4 (C-O) |

| ~138.0 | s | - | C7a |

| ~130.0 | t | ~25.0 | C2 (C-CHF₂) |

| ~124.0 | s | - | C3a |

| ~115.0 | t | ~240.0 | CHF₂ |

| ~116.0 | s | - | C6 |

| ~105.0 | s | - | C5 |

| ~101.0 | s | - | C7 |

| ~100.0 | s | - | C3 |

| ~55.5 | s | - | OCH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.orgsamipubco.com For this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and would give rise to a single signal. This signal would appear as a doublet due to coupling with the geminal proton. nih.gov The chemical shift value is indicative of the electronic environment of the fluorine atoms. Long-range couplings to protons on the indole ring may also be observed, providing further structural confirmation. The typical chemical shift range for difluoromethyl groups attached to an aromatic system provides a clear diagnostic window for confirming the presence of this moiety. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~ -90 to -130 | d | ~56.0 | CHF₂ |

Note: Predicted value is based on typical chemical shifts for difluoromethyl groups on heterocyclic systems. The reference standard is typically CFCl₃. colorado.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to specific bond vibrations.

Key expected absorptions include:

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ for the indole N-H group.

C-H Stretch (Aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals from the methoxy and difluoromethyl groups just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band for the aryl ether bond of the methoxy group, typically found in the 1250-1200 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorptions for the carbon-fluorine bonds, typically in the 1100-1000 cm⁻¹ region.

Analysis of these bands confirms the presence of the key functional groups that constitute the molecule. mdpi.comnih.gov

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |

| 1240 | Strong | Aryl C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₉F₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻).

The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Expected fragmentation pathways could include the loss of the difluoromethyl group or cleavage of the methoxy group, leading to characteristic fragment ions that help piece together the molecular puzzle.

Table 5: Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

|---|---|---|

| 197.07 | [C₁₀H₉F₂NO]⁺ | Molecular Ion (M⁺) |

| 182.06 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 146.06 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the field of chemical analysis for separating the components of a mixture and determining the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in indole research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile or thermally labile compounds like many indole derivatives. The separation is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. In the context of substituted indoles, reversed-phase HPLC (RP-HPLC) is frequently employed, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov

The retention behavior of indole derivatives in RP-HPLC is influenced by factors such as the composition and pH of the mobile phase. nih.govnih.gov For instance, ion-suppression RP-HPLC can be utilized for the analysis of acidic or basic indole compounds by adjusting the mobile phase pH to suppress the ionization of the analytes, thereby increasing their retention on the nonpolar stationary phase. nih.gov

The following interactive table summarizes typical HPLC conditions used for the analysis of indole derivatives, which could be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Symmetry C8 | C18 | C18 |

| Mobile Phase | Gradient of acetonitrile and water | Isocratic Methanol/0.1% TFA | Gradient of Methanol/0.1% Formic Acid |

| Detection | Fluorimetric (λex = 280 nm, λem = 350 nm) | UV | UV/MS |

| Reference | nih.gov | cetjournal.it | mdpi.com |

This table presents generalized HPLC conditions for indole derivatives, as specific data for this compound is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For many indole derivatives, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The electron ionization (EI) mass spectra of indole derivatives often show characteristic fragmentation patterns that can be used for their identification. For example, the mass spectra of regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles exhibit major fragments resulting from the cleavage of the groups attached to the indole nucleus. nih.gov A notable fragment ion at (M-17)+, corresponding to the loss of a hydroxyl radical, is significant in the mass spectra of these compounds. oup.com

In the analysis of fluorinated indole derivatives, such as those related to 5-methoxyindole-3-acetic acid, derivatization with reagents like N-trifluoroacetyl and O-pentafluoropropyl has been shown to yield analyte-specific molecular ions and fragment ions under electron-capture negative ionization conditions, allowing for sensitive detection. nih.gov Although specific GC-MS data for this compound is not available, analysis of related methoxyindoles has been performed. The GC separation of methoxyindole isomers can be achieved on a trifluoropropylmethyl polysiloxane capillary column (Rtx-200), with the elution order appearing to be related to the steric crowding of the substituents on the indole ring. nih.govoup.com

The table below outlines potential GC-MS parameters for the analysis of volatile indole derivatives, which could be applicable to a derivatized form of this compound.

| Parameter | Typical Condition | Reference |

| Column | Rtx-200 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | oup.com |

| Injector Temperature | 300 °C | oup.com |

| Carrier Gas | Helium | oup.com |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | nih.govnih.gov |

| Detector | Mass Spectrometer | nih.gov |

This table presents generalized GC-MS conditions for volatile indole derivatives, as specific data for this compound is not publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state, which is crucial for understanding structure-activity relationships. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. For indole derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the crystal packing. mdpi.commdpi.com

While a crystal structure for this compound has not been reported in the publicly available literature, numerous crystal structures of substituted indoles have been determined. For example, the crystal structure of a 3-substituted-indolin-2-one derivative bound to its target protein was elucidated, providing critical insights for structure-based drug design. nih.gov Similarly, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have been analyzed, revealing details about the twist angles between the fused ring systems. mdpi.com

The data table below shows representative crystallographic data for a related indole derivative to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Example Data for a Substituted Indole Derivative | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| Unit Cell Dimensions | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å | mdpi.com |

| α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com | |

| Volume | 900.07(5) ų | mdpi.com |

| Molecules per Unit Cell (Z) | 2 | mdpi.com |

This table presents example crystallographic data for a substituted indole to illustrate the output of X-ray crystallography, as specific data for this compound is not available.

Advanced Hyphenated Techniques in Chemical Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized chemical analysis by providing enhanced sensitivity, selectivity, and structural information. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example of a powerful hyphenated technique widely used in indole research. nih.govnih.gov

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures, such as microbial extracts or biological fluids, allowing for the identification and quantification of trace amounts of indole derivatives. nih.govnih.gov In an LC-MS/MS experiment, the analyte is first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte's molecular weight is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity. mdpi.comnih.gov

The application of LC-MS/MS has been demonstrated for the analysis of various indole alkaloids. For instance, a method was developed for the rapid identification of prenylated indole alkaloids in microbial extracts based on their characteristic fragmentation patterns. nih.gov Another study reported a selective and sensitive LC-MS/MS method for the quantification of indole in mouse serum and tissues, utilizing atmospheric pressure chemical ionization (APCI) in positive mode. nih.gov The precursor ion for indole ([M+H]+) was m/z 118.15, which fragmented to a prominent product ion at m/z 91.1. nih.gov

The table below summarizes typical parameters for an LC-MS/MS analysis of indole derivatives.

| Parameter | Example Condition | Reference |

| LC Column | C18 or Phenyl-Hexyl | nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Ammonium acetate (B1210297) solution | mdpi.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govnih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

| Precursor Ion > Product Ion (for Indole) | 118.15 > 91.1 m/z | nih.gov |

This table presents generalized LC-MS/MS conditions for indole derivatives, as specific data for this compound is not publicly available.

Vi. Applications in Complex Molecule Synthesis and Chemical Biology Research

2-(Difluoromethyl)-4-methoxy-1H-indole as a Versatile Building Block in Organic Synthesis

The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. rsc.org The introduction of a difluoromethyl group at the 2-position, combined with a methoxy (B1213986) group at the 4-position, endows the this compound molecule with a unique combination of electronic and steric properties, making it a valuable precursor in organic synthesis.

The presence of the difluoromethyl group makes this compound an attractive starting material for the synthesis of more complex fluorinated heterocyclic systems. The reactivity of the indole core, coupled with the influence of the CF2H group, allows for a range of chemical transformations. While direct examples of its use are emerging, the synthesis of various fluorinated heterocycles from analogous fluorinated building blocks is well-documented, suggesting a high potential for this compound. researchgate.netnih.gov For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be adapted to produce a variety of substituted indoles by using appropriately substituted phenylhydrazines and carbonyl compounds. wikipedia.orgbyjus.com This methodology could be hypothetically applied to generate derivatives of this compound.

Research has demonstrated the synthesis of fluorinated 2H-thiopyrans and their subsequent aromatization to thiopyrylium (B1249539) salts, showcasing the utility of fluorinated building blocks in accessing diverse heterocyclic cores. researchgate.net Furthermore, the development of methods for the direct fluorination of indole derivatives and the use of fluorinated synthons are active areas of research, highlighting the ongoing effort to expand the toolkit for creating novel fluorinated heterocycles. researchgate.netbohrium.com

The indole scaffold of this compound serves as a foundation for the construction of intricate polycyclic frameworks. A recent study described a photo-induced difluoromethylation-cyclization of N-alkene tethered indoles to synthesize tetrahydropyrido[1,2-a]indoles, demonstrating a pathway to fused polycyclic systems containing a difluoromethyl group. researchgate.net While this study did not specifically use the 4-methoxy substituted variant, it illustrates a powerful strategy for elaborating the indole core into more complex structures.

The modular nature of indole synthesis, including methods like the Fischer indole synthesis and modern cross-coupling strategies, allows for the assembly of highly substituted and complex indole derivatives. wikipedia.orgnih.gov These approaches can be envisioned to utilize this compound as a key component, leading to the generation of novel polycyclic indole-based compounds with potential applications in materials science and medicinal chemistry. The synthesis of indole-based heterocycles with connections to biologically active natural products further underscores the importance of this scaffold in constructing complex molecular architectures. mdpi.com

Rational Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The rational design of analogs and the subsequent exploration of their structure-activity relationships (SAR) are fundamental to the discovery of new therapeutic agents. The this compound scaffold has been utilized in such studies, particularly in the context of developing potent and selective ligands for biological targets.

A notable example is the design and synthesis of a series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives as potent 5-HT6 receptor antagonists. nih.govresearchgate.net In this study, a compound featuring a difluoromethyl group at the C3 position of the indole scaffold (compound C14) demonstrated a tenfold increase in affinity for the 5-HT6 receptor compared to the non-fluorinated analog, idalopirdine. nih.govresearchgate.net This highlights the significant impact of the difluoromethyl group on the pharmacological properties of the molecule. The study also reported that this compound possessed favorable pharmacokinetic and in vitro metabolic properties, making it a promising candidate for further development as a cognition-enhancing agent. nih.govresearchgate.net

The following table summarizes the key findings from this SAR study:

| Compound | Indole C3-Substituent | 5-HT6R Affinity (Ki, nM) |

| Idalopirdine | H | 0.83 |

| C14 | CHF2 | 0.085 |

Data sourced from Yi et al., 2022. nih.govresearchgate.net

This example underscores the power of strategic fluorination in modulating biological activity and provides a clear rationale for the continued exploration of this compound and its analogs in drug discovery programs.

Exploration of Bioisosterism with the Difluoromethyl Group in Academic Research

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity or pharmacokinetic profiles, is a key strategy in medicinal chemistry. scripps.edunih.gov The difluoromethyl (CF2H) group has emerged as a valuable bioisostere for several common functional groups, including the hydroxyl (OH), thiol (SH), and in some contexts, the methyl (CH3) group. researchgate.net

The CF2H group is considered a lipophilic hydrogen bond donor. researchgate.net This dual character allows it to mimic the hydrogen bonding capabilities of groups like hydroxyl and thiol while potentially offering improved metabolic stability and altered lipophilicity. researchgate.net Studies have shown that the hydrogen bond donating capacity of a difluoromethyl group is comparable to that of a thiophenol or aniline (B41778). researchgate.net

The replacement of a hydroxyl group with a difluoromethyl group can lead to compounds with enhanced biological potency and improved pharmacokinetic properties. princeton.edu This strategy is particularly relevant for indole-based compounds, where metabolic oxidation of hydroxyl groups can be a liability. The table below illustrates the bioisosteric relationship of the difluoromethyl group.

| Functional Group | Key Property | Bioisosteric Replacement | Advantage of CF2H |

| Hydroxyl (-OH) | Hydrogen bond donor, polar | Difluoromethyl (-CF2H) | Increased metabolic stability, modulated lipophilicity. researchgate.netprinceton.edu |

| Thiol (-SH) | Hydrogen bond donor, nucleophilic | Difluoromethyl (-CF2H) | Reduced potential for oxidation, similar H-bond capacity. researchgate.net |

| Methyl (-CH3) | Lipophilic, non-polar | Difluoromethyl (-CF2H) | Can act as a hydrogen bond donor, alters electronic properties. researchgate.net |

The exploration of the difluoromethyl group as a bioisostere in academic research continues to provide valuable insights for the rational design of new drug candidates with optimized properties.

Development of Novel Chemical Probes and Research Tools Utilizing Functionalized Indoles

Functionalized indoles are not only precursors for drug candidates but also serve as scaffolds for the development of chemical probes and research tools to investigate biological processes. These probes can be designed to interact with specific targets, allowing for the elucidation of their function and role in disease. nih.gov

While direct examples of this compound being used as a chemical probe are not extensively documented, the structural motifs present in this molecule are found in compounds designed for such purposes. For instance, the development of probes for studying the cytoskeleton and for discriminating between protein sub-families has utilized indole-based structures. nih.gov

The modular synthesis of complex indole derivatives allows for the incorporation of reporter groups, such as fluorescent tags or photoaffinity labels, which are essential for many chemical biology applications. The reactivity of the indole ring in this compound at positions other than the difluoromethylated C2 could be exploited to attach such functionalities. The synthesis of fluorinated piperidines as building blocks for radiolabeled compounds further highlights the potential for developing positron emission tomography (PET) imaging agents from fluorinated heterocyclic scaffolds.

The continued development of synthetic methodologies for the functionalization of indoles will undoubtedly expand the utility of compounds like this compound in the creation of sophisticated chemical probes to explore the frontiers of chemical biology.

Q & A

Q. What are the established synthetic routes for 2-(difluoromethyl)-4-methoxy-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves introducing the difluoromethyl and methoxy groups onto the indole core. A common approach is the Vilsmeier-Haack formylation (using POCl₃/DMF) to functionalize the indole at the 2-position, followed by fluorination. For example, 4-fluoro-1H-indole-3-carbaldehyde synthesis (via POCl₃/DMF) can be adapted for difluoromethylation . Optimization includes controlling reaction time (e.g., 12–24 hours for coupling steps), solvent selection (e.g., PEG-400/DMF mixtures enhance solubility ), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane ). Yield improvements may require stoichiometric adjustments of CuI catalysts in click chemistry steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Essential techniques include:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm; indole NH proton at δ 10–12 ppm).

- ¹⁹F NMR : Confirm difluoromethyl group presence (split signals due to coupling, e.g., δ -120 to -140 ppm ).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns.

- X-ray crystallography (if crystalline) : Resolve spatial arrangement using SHELXL refinement . Cross-validation with computational methods (e.g., DFT) is recommended to resolve ambiguities.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The difluoromethyl group enhances metabolic stability and lipophilicity (logP increases by ~0.5–1.0 units) due to fluorine’s electronegativity and reduced basicity of adjacent groups . It also affects conformation via stereoelectronic effects (e.g., gauche effects in C–F bonds), which can be analyzed using Cambridge Structural Database (CSD) trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from:

- Tautomerism : The indole NH proton can participate in hydrogen bonding, shifting signals. Use variable-temperature NMR to assess dynamic equilibria .

- Residual solvents : DMF or PEG-400 traces in crude products may obscure peaks; rigorous drying and deuterated solvent exchanges are critical .

- Crystallographic ambiguities : If X-ray data conflict with NMR, re-refine using SHELXL with twinning or disorder models . Cross-check with 2D NMR (COSY, HSQC) for connectivity validation.

Q. What experimental design considerations are vital for studying the biological activity of this compound in enzyme inhibition assays?

- Target selection : Prioritize enzymes where indole derivatives are known inhibitors (e.g., cytochrome P450 or kinase targets ).

- Fluorine-specific interactions : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes induced by the difluoromethyl group .

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine’s effects. Include solubility enhancers (e.g., DMSO ≤ 0.1%) to avoid aggregation artifacts.

Q. How can computational methods guide the optimization of this compound for specific applications?

- Docking studies : Use Protein Data Bank (PDB) structures to predict binding modes. The difluoromethyl group may form hydrophobic contacts or polar interactions via fluorine’s σ-hole .

- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data. Fluorine’s inductive effect (σI ≈ 0.5) can be modeled to predict potency .

- MD simulations : Assess conformational stability in solvated systems, focusing on fluorine-water interactions.

Q. What strategies mitigate challenges in regioselective functionalization of the indole core?

- Directing groups : Use Pd-catalyzed C–H activation with pyridine or amide directing groups to target C-4 or C-6 positions .

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) to direct electrophilic substitution to the methoxy-bearing ring .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products via rapid, controlled heating .

Q. How does the methoxy group at C-4 impact the compound’s electronic profile and reactivity?

The methoxy group donates electron density via resonance, activating the indole ring for electrophilic substitution at C-5 and C-7. This can be quantified using Hammett substituent constants (σₚ ≈ -0.27 for OMe) . However, steric hindrance from the difluoromethyl group may counteract this activation, requiring computational (NBO analysis) or experimental (kinetic isotope effects) validation.

Methodological Notes

- Synthetic protocols : Adapt procedures from fluoroindole derivatives (e.g., 4-fluoro-1H-indole-3-carbaldehyde synthesis ).

- Data validation : Cross-reference crystallographic (SHELXL ) and spectroscopic data to resolve structural ambiguities.

- Fluorine-specific analytics : Prioritize ¹⁹F NMR and X-ray crystallography to confirm fluorination patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.